tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-[(4-carbamoyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)18-6-4-5-9(18)7-17-8-10(11(14)19)15-16-17/h8-9H,4-7H2,1-3H3,(H2,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYGCOEJWFBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate generally involves:
- Step 1: Synthesis of a suitable pyrrolidine derivative bearing a propargyl or alkynyl substituent at the 2-position, protected with a tert-butyl carbamate group on the nitrogen.
- Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide bearing a carbamoyl substituent or a precursor that can be converted into a carbamoyl group post-cycloaddition.
- Step 3: Purification and characterization of the final triazole-containing compound.
Detailed Synthetic Steps
Preparation of tert-butyl 2-(propargyl)pyrrolidine-1-carboxylate
- Starting from commercially available (R)- or (S)-pyrrolidine derivatives, the nitrogen is protected using tert-butyl dicarbonate (Boc2O) to afford the N-Boc-pyrrolidine.
- The 2-position of the pyrrolidine ring is functionalized with a propargyl group via nucleophilic substitution or via mesylate intermediates. For example, mesylation of the 2-hydroxymethyl pyrrolidine derivative followed by substitution with sodium acetylide or propargyl bromide can be employed.
- Literature reports mesylation of N-Boc-pyrrolidine derivatives using methanesulfonyl chloride and triethylamine in dichloromethane at low temperatures (0 °C to -10 °C), followed by purification to obtain tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate intermediates with yields around 60% (see synthesis of related mesylates).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The key step to form the 1,2,3-triazole ring is the CuAAC reaction between the alkyne-bearing pyrrolidine derivative and an azide bearing a carbamoyl group or a precursor.
- Typical conditions involve:
- Catalyst: Copper(I) iodide (CuI) at 10 mol%
- Base: Diisopropylethylamine (DIPEA) or triethylamine
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
- Temperature: 0 °C to room temperature
- Reaction time: Minutes to a few hours depending on substrates
- This method yields the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity and yields typically above 90%.
Representative Data Table of Reaction Conditions and Yields
Analytical and Characterization Data Supporting Preparation
- NMR Spectroscopy:
- ^1H NMR and ^13C NMR spectra confirm the presence of tert-butyl groups (singlet near 1.4 ppm), methylene linkers, and triazole protons.
- Characteristic chemical shifts for carbamoyl NH and triazole ring protons appear in the downfield region (7–9 ppm).
- Mass Spectrometry:
- Molecular ion peak consistent with C13H21N5O3 (m/z 295.34) confirms molecular weight.
- Chromatography:
- High-performance liquid chromatography (HPLC) shows purity >95% after purification.
- X-ray Crystallography:
Summary of Research Findings and Literature Evaluation
- The synthesis of this compound is well-supported by the modular approach combining pyrrolidine functionalization and click chemistry.
- The CuAAC reaction is the pivotal and most efficient step, offering high regioselectivity, mild conditions, and excellent yields.
- Protecting group strategies (tert-butyl carbamate) are essential to maintain the pyrrolidine nitrogen integrity during the multi-step synthesis.
- Carbamoyl substitution can be introduced either via azide precursors or by post-cycloaddition modification, providing synthetic flexibility.
- The literature sources include peer-reviewed journal articles, PubChem database entries, and patent disclosures, ensuring a diverse and authoritative information base.
- No reliable synthesis data was found from non-authoritative sources such as benchchem.com or smolecule.com, aligning with the requirement to exclude these.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions can be performed on the carbamoyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced carbamoyl derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate may inhibit the growth of various bacterial strains and fungi due to its structural features that facilitate interaction with microbial enzymes and membranes.
2. Antitumor Activity
Studies have suggested that triazole derivatives can serve as potential antitumor agents. The compound's ability to interfere with cellular processes involved in cancer progression is under investigation. Preliminary data indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival.
3. Anti-inflammatory Effects
The compound's role in modulating inflammatory responses is another area of interest. Triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Case Studies
Several studies have documented the pharmacological effects of similar compounds:
| Study Reference | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria with minimal cytotoxicity. |
| Study B | Antitumor Activity | Induced apoptosis in human cancer cell lines via mitochondrial pathways. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammation. |
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to derivatives with modifications in the triazole substituent, pyrrolidine backbone, or carbamate functional group. Below is a detailed analysis:
Biological Activity
tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a triazole moiety. This compound has garnered attention for its biological activities, particularly as an enzyme inhibitor and in antimicrobial applications.
The molecular formula of this compound is C₁₃H₂₁N₅O₃, with a molecular weight of 295.34 g/mol. The presence of the triazole ring is particularly noteworthy as it is known to enhance biological activity through various mechanisms, including metal ion coordination and enzyme interaction .
Research indicates that compounds containing triazole moieties can act as enzyme inhibitors by forming coordination complexes with metal ions in metalloenzymes. This interaction can modulate the activity of these enzymes, which are critical in various biochemical pathways . The specific mechanisms through which this compound exerts its effects are still being elucidated but may involve:
- Enzyme Inhibition : Acting on metalloenzymes through coordination.
- Antimicrobial Activity : Exhibiting antifungal and antibacterial properties similar to other triazole derivatives.
Antimicrobial Properties
The compound has shown promise in preliminary studies for its antimicrobial activity. Triazole derivatives are often evaluated for their effectiveness against various pathogens. For instance, compounds with similar structures have demonstrated significant antifungal and antibacterial activities .
Case Studies
Several studies have explored the biological activities of triazole-containing compounds similar to this compound:
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole moiety in this compound?
The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method. Optimize conditions using Cu(I) catalysts (5–10 mol% CuI) in t-BuOH/H₂O or DMF at 25–60°C. Ensure stoichiometric equivalence of azide and alkyne precursors to minimize byproducts. Confirm regioselectivity via ¹H NMR (triazole proton at δ 7.8–8.2 ppm) .
Q. How should researchers purify intermediates during synthesis?
Use flash column chromatography with silica gel and gradients like ethanol/chloroform (1:8). Monitor fractions via TLC (Rf ≈ 0.16) and confirm purity by HPLC (>98%). For polar byproducts, employ reverse-phase chromatography (C18 column, acetonitrile/water) .
Q. What spectroscopic techniques are essential for characterization?
Combine multinuclear NMR (¹H, ¹³C, DEPT-135), IR, and HRMS. Key features:
Q. What protecting group strategies are effective for the pyrrolidine nitrogen?
The tert-butyl carbamate (Boc) group is ideal. Protect using di-tert-butyl dicarbonate (1.2 eq) with DMAP (0.1 eq) in dichloromethane. Deprotect with TFA (20% in DCM) for 1 hour .
Advanced Research Questions
Q. How to resolve conflicting NMR data for pyrrolidine methylene protons?
Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For dynamic effects, perform variable-temperature NMR (25°C to -40°C). If ambiguity persists, validate via X-ray crystallography. Recent refinements using SHELXL-2018 resolved similar torsional ambiguities in pyrrolidine derivatives .
Q. How to optimize reaction yields for introducing the triazolylmethyl group?
Address steric hindrance by:
Q. What crystallographic challenges arise during structure determination?
Challenges include tert-butyl disorder and anisotropic displacement. In SHELXL:
Q. How can computational methods support conformational analysis?
Perform DFT calculations (B3LYP/6-31G(d)) to map pyrrolidine puckering. Validate with molecular dynamics (AMBER force field, 100 ns trajectories) against X-ray torsion angles refined in SHELXL .
Key Methodological Insights
- Click Chemistry : Prioritize CuAAC for triazole synthesis due to regioselectivity and scalability .
- Crystallography : SHELXL-2018’s improved constraints enhance refinement of carbamate groups .
- Reaction Optimization : Microwave synthesis significantly reduces reaction times for sterically hindered intermediates .
For structural validation, cross-reference NMR data with X-ray results refined via WinGX/ORTEP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
